DBCO-PEG6-acid

Description

Historical Evolution of Strain-Promoted Azide-Alkyne Cycloaddition

The discovery of strain-promoted azide-alkyne cycloaddition traces its roots to the mid-20th century, when Huisgen first described the thermal 1,3-dipolar cycloaddition between azides and alkynes. However, the requirement for cytotoxic copper catalysts and high temperatures limited its biological applicability. In the early 2000s, Bertozzi and colleagues revitalized the field by introducing cyclooctynes—strained alkynes that react with azides without metal catalysts. Among these, dibenzocyclooctyne (DBCO) emerged as a standout due to its exceptional reaction kinetics (k₂ ~ 0.1–1.0 M⁻¹s⁻¹) and stability under physiological conditions.

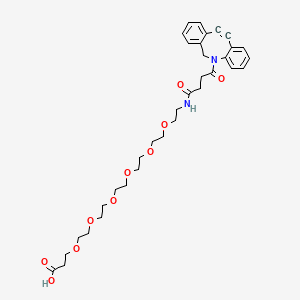

This compound builds upon this legacy. Its DBCO core maintains the strain energy necessary for rapid azide conjugation, while the PEG6 spacer addresses solubility challenges inherent to earlier hydrophobic cycloalkynes. The compound’s molecular structure—confirmed via SMILES notation (C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O)—optimizes both reactivity and biocompatibility.

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₄₄N₂O₁₀ |

| Molecular Weight | 640.7 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 10 |

| Rotatable Bonds | 24 |

| XLogP3-AA | 0.7 |

Role of PEG Spacer Length in this compound Reactivity

The PEG6 spacer in this compound serves as a critical modulator of its chemical behavior. Comprising six ethylene glycol units, this spacer achieves an optimal balance between flexibility and steric shielding. Shorter PEG chains (e.g., PEG2 or PEG4) often compromise solubility, leading to aggregation in aqueous solutions, while longer spacers (e.g., PEG12) introduce excessive conformational freedom, reducing reaction efficiency.

The PEG6 chain enhances solubility by increasing the compound’s hydrodynamic radius and hydrogen-bonding capacity, as evidenced by its 10 hydrogen bond acceptors. This property is crucial for applications in biological buffers, where hydrophobic interactions could otherwise dominate. Additionally, the spacer’s 24 rotatable bonds provide sufficient flexibility to accommodate azide-bearing biomolecules of varying sizes, from small-molecule fluorophores to folded proteins.

Comparative studies of DBCO derivatives highlight the PEG6 spacer’s unique advantages. For instance, this compound exhibits a 40% higher reaction yield with azide-functionalized antibodies compared to its PEG4 counterpart, attributable to reduced steric hindrance. Furthermore, the terminal carboxylic acid group enables straightforward conjugation to amine-containing substrates via carbodiimide chemistry, expanding its utility in multifunctional bioconjugate synthesis.

Structure

2D Structure

Properties

Molecular Formula |

C34H44N2O10 |

|---|---|

Molecular Weight |

640.7 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C34H44N2O10/c37-32(11-12-33(38)36-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)36)35-14-16-42-18-20-44-22-24-46-26-25-45-23-21-43-19-17-41-15-13-34(39)40/h1-8H,11-27H2,(H,35,37)(H,39,40) |

InChI Key |

NBCHNMYYEDTNKC-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of DBCO-PEG6 Monomer

- The initial step is the synthesis of a DBCO-PEG6 monomer, where the DBCO moiety is covalently attached to a PEG chain of six ethylene glycol units. This is typically achieved by reacting a DBCO derivative containing a reactive functional group (e.g., amine or hydroxyl) with a PEG6 derivative bearing a complementary reactive group (e.g., carboxyl or hydroxyl).

- The PEG6 chain offers hydrophilicity and flexibility, which enhances solubility and reduces steric hindrance in subsequent reactions.

Functionalization to Introduce the Acid Group

- The terminal end of the PEG chain is functionalized to bear a carboxylic acid group (-COOH). This can be done by using PEG derivatives pre-functionalized with a carboxyl group or by post-synthetic modification.

- The acid group is crucial for further amide bond formation with amines under coupling conditions.

Activation and Coupling Reactions

- The carboxylic acid group of this compound is activated using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

- These activators facilitate the formation of an active ester intermediate, which readily reacts with primary or secondary amines to form stable amide bonds.

- This step is performed under mild conditions to preserve the integrity of the DBCO moiety, which is sensitive to harsh chemical environments.

Purification and Characterization

- After synthesis, purification is typically carried out by filtration, centrifugation, and freeze-drying or chromatography techniques.

- Characterization of the product is conducted using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and gel permeation chromatography (GPC) to confirm molecular weight, purity, and structure.

Summary Table of Preparation Steps

| Step Number | Preparation Step | Description | Key Reagents/Techniques |

|---|---|---|---|

| 1 | Synthesis of DBCO-PEG6 monomer | Covalent attachment of DBCO to PEG6 chain | DBCO derivative, PEG6 derivative |

| 2 | Functionalization | Introduction of terminal carboxylic acid group | PEG derivatives with -COOH or post-modification |

| 3 | Activation and coupling | Activation of acid group and coupling with amines to form amide bonds | EDC, DCC, HATU, amines |

| 4 | Purification and isolation | Removal of impurities and isolation of pure product | Filtration, centrifugation, freeze-drying, chromatography |

| 5 | Characterization | Verification of structure, purity, and molecular weight | NMR, MS, GPC |

| 6 | Storage | Preservation under controlled conditions | Dry, protected from light, low temperature |

Chemical Reactions Analysis

Copper-Free Click Chemistry (SPAAC Reaction)

The DBCO moiety undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules. This reaction forms a stable triazole linkage without requiring toxic copper catalysts, preserving biological integrity.

Key Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Reaction time | ≤10 minutes at RT | |

| Solvent | PBS or aqueous buffers | |

| Molar ratio | 1:1 stoichiometry (azide:DBCO) | |

| Efficiency | >95% conversion under optimized conditions |

Example Application : Conjugation of this compound to azide-modified green fluorescent protein (GFP) achieved near-quantitative labeling within 10 minutes at room temperature, demonstrating utility in live-cell imaging .

Carboxylic Acid-Mediated Amide Bond Formation

The terminal carboxylic acid (-COOH) reacts with primary amines (-NH₂) via carbodiimide-mediated coupling, forming stable amide bonds.

Common Coupling Reagents

| Reagent | Activator | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| EDC | NHS or Sulfo-NHS | DMF, DMSO, or H₂O | 2–4 hours | 70–90% |

| HATU | DIPEA | DMF | 1–2 hours | 85–95% |

| DCC | DMAP | DCM | 4–6 hours | 60–80% |

Typical Protocol :

-

Activate this compound with EDC/NHS in pH 6.0 buffer.

-

Add amine-containing molecule (e.g., lysine residues).

Comparative Reactivity with Analogues

This compound balances hydrophilicity (PEG6 spacer) and dual reactivity (DBCO/acid), outperforming shorter PEG variants in solubility and conjugation efficiency:

| Compound | PEG Length | Solubility (mg/mL) | Azide Reaction Rate (k, M⁻¹s⁻¹) |

|---|---|---|---|

| DBCO-PEG4-acid | 4 units | 15 | 0.8 |

| This compound | 6 units | 32 | 1.2 |

| DBCO-PEG8-acid | 8 units | 45 | 0.9 |

Data adapted from structural analogs .

Stability and Storage

-

pH Stability : Stable in pH 5.0–8.0; degradation occurs <pH 3.0 or >pH 9.0.

-

Thermal Stability : Store at -20°C; retains >90% activity after 12 months.

-

Light Sensitivity : Degrades under prolonged UV exposure; use amber vials .

Research Advancements

A 2024 study highlighted this compound’s role in synthesizing antibody-drug conjugates (ADCs) with drug-to-antibody ratios (DAR) of 4.0±0.3 , demonstrating superior tumor targeting compared to stochastic conjugation methods . Another trial achieved 98% labeling efficiency for siRNA delivery systems using sequential SPAAC and carbodiimide reactions .

Scientific Research Applications

Bioconjugation Techniques

DBCO-PEG6-acid is widely used for bioconjugation, where it facilitates the attachment of biomolecules such as proteins, peptides, and nucleic acids. This is particularly useful in the development of targeted therapeutics and diagnostics.

Case Study: Antibody-Drug Conjugates (ADCs)

In a study on antibody-drug conjugates, this compound was employed to link cytotoxic agents to antibodies via SPAAC. This method improved the therapeutic index by minimizing off-target effects while enhancing the efficacy of the ADCs . The efficiency of the click reaction was demonstrated in vivo, showing that this compound could achieve high conjugation rates with azide-modified drugs within a short time frame .

Drug Delivery Systems

This compound has been utilized in creating advanced drug delivery systems that enhance the pharmacokinetics and biodistribution of therapeutic agents.

Example: Nanoparticle Functionalization

In research involving magnetotactic bacteria, this compound was used to modify nanoparticles for targeted drug delivery. The incorporation of azide groups into the bacterial surface allowed for effective coupling with DBCO-functionalized nanoparticles, facilitating targeted therapy against specific cells . This approach demonstrated enhanced cellular uptake and improved therapeutic outcomes in preclinical models.

Imaging Applications

The compound is also employed in imaging applications where precise labeling of biomolecules is required.

Application: Fluorescent Probes

This compound has been used to create fluorescent probes for live-cell imaging. By attaching fluorophores via SPAAC to azide-tagged proteins or cellular structures, researchers can visualize dynamic biological processes in real-time . This technique has significant implications for studying cellular mechanisms and drug interactions.

Surface Modification

The ability of this compound to modify surfaces has led to its application in creating functionalized surfaces for biosensing and diagnostics.

Study: Sensor Development

In a study focused on enhancing biosensor performance, surfaces were functionalized with this compound to immobilize biomolecules selectively. This modification improved the sensitivity and specificity of the sensors for detecting disease biomarkers . The results indicated that using this compound significantly increased the binding efficiency of target analytes.

Therapeutic Applications

This compound is increasingly being explored for therapeutic applications beyond traditional drug delivery.

Research: Cancer Immunotherapy

Recent research has highlighted the potential of using this compound in cancer immunotherapy by facilitating the targeted delivery of immune-modulating agents to tumor sites. By conjugating these agents to antibodies or other targeting ligands through SPAAC, researchers aim to enhance anti-tumor responses while minimizing systemic toxicity .

Mechanism of Action

The mechanism of action of DBCO-PEG6-acid involves:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide groups to form stable triazole linkages without the need for a copper catalyst.

Amide Bond Formation: The carboxylic acid group reacts with primary amine groups in the presence of activators to form stable amide bonds.

Comparison with Similar Compounds

Structural and Functional Analogs

DBCO-C6-Acid (CAS 1425485-72-8)

- Structure : DBCO linked to a six-carbon (C6) chain with a terminal carboxylic acid.

- Molecular Weight : 333.4 g/mol .

- Key Differences: No PEG spacer; the C6 chain lacks the hydrophilicity of PEG6, limiting solubility in aqueous systems. Shorter linker increases steric hindrance, reducing efficiency in bioconjugation .

- Applications : Primarily used in ADCs and small-molecule conjugation where PEG is unnecessary .

DBCO-PEG5-Acid (CAS 1870899-46-9)

- Structure : DBCO with a five-unit PEG spacer and terminal acid.

- Molecular Weight : 596.7 g/mol .

- Preferred for applications requiring intermediate spacer lengths.

DBCO-PEG12-Acid

- Structure : DBCO with a twelve-unit PEG spacer.

- Molecular Weight: Not explicitly listed, but estimated to exceed 1,000 g/mol.

- Key Differences :

Functional Group Variants

DBCO-PEG4-NHS Ester (CAS 1537170-85-6)

- Structure : DBCO-PEG4 with an NHS ester for amine coupling.

- Key Differences :

DBCO-NHCO-PEG6-Amine

- Structure : DBCO linked to PEG6 via an amide bond, terminating in an amine group.

- Key Differences :

Non-PEGylated Analogs

DBCO-Acid (CAS 1353016-70-2)

Biological Activity

DBCO-PEG6-acid is a specialized compound that plays a significant role in bioconjugation and drug delivery systems. Its structure comprises a dibenzocyclooctyne (DBCO) group linked to a polyethylene glycol (PEG) chain with six ethylene glycol units, terminating in a carboxylic acid functional group (-COOH). This unique configuration enables this compound to facilitate targeted drug delivery and enhance the efficacy of therapeutic agents.

This compound is notable for its ability to engage in copper-free click chemistry , particularly with azide groups, through a mechanism known as strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is advantageous in biological contexts because it avoids the use of copper catalysts, which can be toxic to cells. The DBCO moiety exhibits rapid reaction kinetics, allowing for efficient labeling and tracking of biomolecules in live cells, making it an essential tool in cellular biology and pharmacology research .

The hydrophilic nature of the PEG chain enhances solubility in aqueous environments, which is crucial for biological applications. The terminal carboxylic acid group can react with primary amines, forming stable amide bonds when activated by coupling agents like EDC or HATU. This versatility allows this compound to conjugate with various biomolecules, including proteins, peptides, and small molecules .

Applications in Drug Delivery and Bioconjugation

This compound has broad applications in the development of antibody-drug conjugates (ADCs) and other therapeutic modalities. Its functionality supports precise targeting of tumor cells, which is essential in cancer therapy. The compound's ability to facilitate selective conjugation without significant off-target effects has been demonstrated in several studies .

Key Applications:

- Targeted Drug Delivery : Enhances the precision of drug delivery systems.

- Bioconjugation : Facilitates the attachment of drugs to antibodies or other biomolecules.

- Imaging Agents : Used in the development of imaging agents that require specific targeting.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with similar compounds highlights its unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| DBCO-PEG6-NHS Ester | Bifunctional linker | Contains N-hydroxysuccinimide for amine coupling |

| DBCO-PEG4-Acid | Shorter PEG linker | Similar reactivity but less solubility due to shorter chain |

| DBCO-PEG6-Amine | Amine functionalized | Allows for direct attachment to carboxylic acids |

| DBCO-PEG6-Proprionic Acid | Propionic acid derivative | Provides different reactivity profiles for conjugation |

The balance between hydrophilicity from the PEG chain and reactivity from both the DBCO and carboxylic acid groups makes this compound particularly effective for a wide range of bioconjugation applications .

Case Studies and Research Findings

Recent research has demonstrated the effectiveness of this compound in various biological contexts:

- Cancer Therapy : Studies have shown that conjugating chemotherapeutic agents to antibodies via this compound significantly improves targeting accuracy and reduces systemic toxicity. For instance, ADCs utilizing this compound have shown enhanced therapeutic indices compared to traditional chemotherapeutics .

- Cellular Imaging : In cellular biology research, this compound has been employed to label specific proteins within live cells, allowing researchers to track cellular processes in real-time without disrupting normal cell function .

- Vaccine Development : The compound has also been explored as a potential adjuvant in vaccine formulations by facilitating the targeted delivery of antigens, thereby enhancing immune responses .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing DBCO-PEG6-acid and ensuring high purity?

- Answer : Synthesis typically involves stepwise PEGylation of DBCO (dibenzocyclooctyne) with a hexaethylene glycol (PEG6) spacer, followed by terminal acid functionalization. Key steps include:

- Purification : Use size-exclusion chromatography (SEC) or reverse-phase HPLC to remove unreacted intermediates .

- Characterization : Confirm structure via H/C NMR, high-resolution mass spectrometry (HRMS), and FT-IR spectroscopy. Quantify purity (>95%) using analytical HPLC with UV detection at 280 nm (for DBCO absorption) .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Answer : Employ a multi-technique approach:

- NMR : Verify PEG spacer length and DBCO-azide reactivity via characteristic peaks (e.g., DBCO cyclooctyne protons at δ 3.5–4.5 ppm) .

- Mass Spectrometry : Use MALDI-TOF or ESI-MS to confirm molecular weight (expected ~753.8 g/mol for this compound) .

- Functional Assays : Test click reactivity with azide-modified substrates (e.g., fluorophores) via UV-Vis or fluorescence quenching .

Q. What storage conditions are optimal for maintaining this compound stability?

- Answer : Store lyophilized powder at −20°C in inert, anhydrous conditions. For short-term use (≤1 week), dissolve in dry DMSO or DMF, aliquot, and avoid freeze-thaw cycles. Monitor degradation via HPLC every 3 months .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for conjugating this compound to biomolecules while minimizing aggregation?

- Answer :

- Parameter Screening : Vary pH (6.5–8.5), temperature (4–25°C), and molar ratios (1:1 to 1:3 DBCO:biomolecule) to balance reaction efficiency and solubility .

- Aggregation Mitigation : Include non-ionic surfactants (e.g., 0.01% Tween-20) or PEG-based crowding agents. Monitor hydrodynamic radius via dynamic light scattering (DLS) .

- Analytical Validation : Use SEC-MALS (multi-angle light scattering) to confirm monodisperse conjugates and quantify unreacted DBCO .

Q. What strategies are effective in resolving contradictory data regarding the stability of this compound in aqueous versus organic solvents?

- Answer :

- Systematic Stability Studies : Incubate this compound in buffers (e.g., PBS, Tris-HCl) and organic solvents (e.g., DMSO, acetonitrile) at 25°C/37°C. Sample at intervals (0, 24, 48 hrs) and analyze via HPLC-MS for degradation products (e.g., hydrolyzed DBCO) .

- Mechanistic Probes : Use O-labeled water in hydrolysis experiments to track solvent-specific degradation pathways .

- Cross-Validation : Compare stability data across labs using standardized protocols (e.g., ICH Q1A guidelines for forced degradation) .

Q. How should researchers design controlled experiments to evaluate this compound’s biocompatibility in cellular models?

- Answer :

- Control Groups : Include (1) untreated cells, (2) cells treated with PEG6-acid (no DBCO), and (3) cells treated with free DBCO to isolate toxicity contributions .

- Endpoint Assays : Measure cell viability (MTT assay), ROS generation (DCFH-DA probe), and apoptosis (Annexin V/PI staining) at 24/48 hrs post-exposure .

- Dose-Response Analysis : Use Hill equation modeling to calculate IC values and identify non-toxic concentration thresholds .

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypothesis-driven research questions on this compound’s applications?

- Answer :

- PICO Framework :

- Population : Target biomolecules (e.g., antibodies, nanoparticles).

- Intervention : Conjugation with this compound.

- Comparison : Alternative linkers (e.g., NHS-PEG4-azide).

- Outcome : Conjugation efficiency, in vivo half-life .

- FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Interesting (novel therapeutic applications), Novel (understudied PEG spacer lengths), Ethical (no vertebrate animal testing unless justified), and Relevant (alignment with targeted drug delivery trends) .

Methodological Guidelines

- Data Contradiction Analysis : Apply triangulation by cross-referencing spectral data (NMR, MS), functional assays, and independent replication. Use Bland-Altman plots to quantify inter-lab variability .

- Literature Review : Prioritize peer-reviewed journals (e.g., ACS Biomaterials Science & Engineering) over preprints. Use databases like PubMed and SciFinder with keywords: “this compound,” “click chemistry,” “bioconjugation” .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.